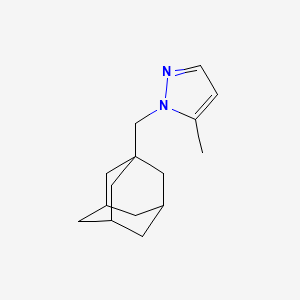
2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to a thiophene-pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiophene-pyridine intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between a thiophene boronic acid and a pyridine halide under palladium catalysis.
Sulfamoylation: The intermediate is then reacted with a sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.
Benzamide formation: Finally, the methoxy-substituted benzoyl chloride is reacted with the sulfamoylated intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure product purity.
化学反応の分析
Types of Reactions
2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzamide ring.
科学的研究の応用
2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene-pyridine moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: Another benzamide derivative with different substituents, used in medicinal chemistry.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: A compound with similar functional groups but different core structure.
Uniqueness
2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide is unique due to its combination of a methoxy-substituted benzamide core with a thiophene-pyridine moiety, which imparts specific electronic and steric properties that can be exploited in various applications.
特性
IUPAC Name |
2-methoxy-5-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-16-5-4-13(10-14(16)18(19)22)27(23,24)21-11-12-6-7-20-15(9-12)17-3-2-8-26-17/h2-10,21H,11H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPZMYJVMJCGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine](/img/structure/B2856212.png)


![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2856217.png)


![3-(3,4-dimethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856220.png)
![2-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino)ethan-1-ol](/img/structure/B2856222.png)

![{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B2856224.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B2856225.png)

![N-(2-methoxy-5-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2856231.png)
